molecular formula C21H19FN4O4 B4519104 N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4519104
M. Wt: 410.4 g/mol
InChI Key: VROUVIOMXVCSEL-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₂₀FN₃O₄ IUPAC Name: N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Core Structure: The compound features a pyridazinone ring substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The pyridazinone nitrogen at position 1 is linked to an acetamide moiety, which is further connected to a 3-(acetylamino)phenyl group.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c1-13(27)23-14-4-3-5-15(10-14)24-20(28)12-26-21(29)9-8-19(25-26)17-7-6-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUVIOMXVCSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H19FN4O3\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_3

This compound features a complex arrangement of functional groups that contribute to its biological activity.

Research indicates that this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : The compound was tested against several cancer cell lines, including leukemia and solid tumors. Results indicated that it exhibited selective cytotoxicity, particularly against leukemia cells (K-562) and colon cancer cells (HCT-15) .
  • Case Study : In one study, this compound was administered to cultured PC12 cells. The findings demonstrated a protective effect against sodium nitroprusside-induced damage, suggesting neuroprotective properties .

Pharmacological Profile

The pharmacological profile includes:

Activity Effect Reference
AnticancerSelective cytotoxicity in leukemia and colon cancer cells
NeuroprotectionProtective effect in PC12 cells
Enzyme InhibitionPotential inhibition of carbonic anhydrase II

Recent Studies

Recent investigations into the compound's biological activity have yielded promising results:

  • A study published in 2020 highlighted its effectiveness as a selective carbonic anhydrase II inhibitor with low cytotoxicity, indicating potential for therapeutic use in treating conditions like glaucoma or cancer .
  • Another study focused on its role in modulating cell signaling pathways relevant to apoptosis, further supporting its anticancer potential .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest low toxicity levels; however, comprehensive studies are necessary to confirm these findings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C23H20FN5O4
  • Molecular Weight : 449.45 g/mol
  • CAS Number : 1246076-32-3

This structure includes an acetylamino group, a pyridazinone core, and a fluoro-substituted aromatic ring, which contribute to its potential biological activity.

Anticancer Activity

Research has indicated that compounds similar to N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit promising anticancer properties. Studies have focused on the mechanism of action, which often involves the inhibition of specific cancer cell proliferation pathways. For example, derivatives of pyridazinone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Preliminary studies have indicated that related compounds can inhibit bacterial growth, making them candidates for developing new antibiotics or antimicrobial agents . The presence of the fluoro group is known to enhance the biological activity of many pharmaceuticals, possibly contributing to this effect.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of similar compounds. The acetylamino moiety may play a role in modulating inflammatory responses, which is critical in conditions such as arthritis and other inflammatory diseases . Investigations into the signaling pathways affected by these compounds are ongoing.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound. They tested these derivatives against human cancer cell lines (e.g., breast and lung cancer) and found that certain modifications significantly enhanced their cytotoxic effects. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Another research team investigated the antimicrobial properties of related pyridazinone derivatives. They reported that specific compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the aromatic rings could optimize activity against resistant strains .

Comparison with Similar Compounds

Key Features :

  • Pyridazinone Core: Known for bioactivity in enzyme inhibition and receptor modulation .
  • 2-Fluoro-4-Methoxyphenyl Substituent : Combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, enhancing solubility and target binding .
  • Acetylamino Phenyl Group: Improves pharmacokinetic properties by modulating lipophilicity and metabolic stability .

Structural Analogs and Substituent Variations

The target compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with analogs sharing the pyridazinone-acetamide scaffold:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position 3 of Pyridazinone) Molecular Formula Key Properties/Activities Evidence ID
Target Compound 2-Fluoro-4-methoxyphenyl C₂₂H₂₀FN₃O₄ Enhanced solubility; potential anti-inflammatory activity
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophen-2-yl C₁₈H₁₆N₄O₃S Moderate enzyme inhibition; lower metabolic stability
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide 4-Chlorophenyl C₂₀H₁₈ClN₃O₂ Higher lipophilicity; studied for anticancer activity
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-Methoxyphenyl C₂₀H₁₉N₃O₄ Dual methoxy groups improve PDE4 inhibition
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide 4-Fluorophenyl (with trifluorophenyl acetamide) C₂₀H₁₂F₄N₃O₂ Broad-spectrum antimicrobial activity
A. Halogen vs. Methoxy Groups
  • Fluorine (Target Compound) : Enhances membrane permeability and bioavailability compared to chlorine .
  • Chlorine () : Increases lipophilicity but may reduce metabolic stability due to stronger electron-withdrawing effects.
B. Heterocyclic vs. Aromatic Substituents
  • Methoxyphenyl (Target Compound) : Balances solubility and binding affinity, making it preferable for oral drug candidates .
C. Multi-Substituted Aromatic Rings
  • 3,4,5-Trifluorophenyl (): Demonstrates potent antimicrobial effects but higher cytotoxicity compared to mono-fluorinated analogs.

Pharmacological and Chemical Stability

Table 2: Stability and Reactivity Comparison
Compound Solubility Stability under Acidic Conditions Reactivity with Thiol Groups Evidence ID
Target Compound Moderate (DMSO >10 mg/mL) Stable (pH 2–7) Low
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Low (DMSO <5 mg/mL) Degrades at pH <2 High (forms disulfides)
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide High (aqueous buffer) Stable (pH 1–9) Moderate

Future Research :

  • Optimize the target compound’s selectivity for COX-2 over COX-1.
  • Investigate synergistic effects of combining fluorine and methoxy substituents in multi-target therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Multi-step organic synthesis typically involves nucleophilic substitution, amide coupling, and cyclization. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized. For example, highlights that controlling reaction time and using anhydrous solvents (e.g., DMF) improves yield (>70%) and reduces byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical .
  • Characterization : Confirm structure using 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. emphasizes cross-validating spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How do structural modifications (e.g., substituents on aromatic rings) affect solubility and stability?

  • Experimental Design : Compare analogs (e.g., replacing 2-fluoro-4-methoxyphenyl with 4-chlorophenyl or thiophene). demonstrates that electron-withdrawing groups (e.g., -F) enhance thermal stability (TGA decomposition >250°C), while methoxy groups improve solubility in polar aprotic solvents (DMSO: >50 mg/mL) .
  • Analytical Tools : Use differential scanning calorimetry (DSC) for stability profiling and UV-Vis spectroscopy for solubility quantification .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Case Study : If one study reports anticancer activity (IC50_{50} = 5 µM) while another shows no efficacy, consider variables like cell line heterogeneity (e.g., p53 status), assay conditions (e.g., serum concentration), or compound aggregation. suggests pre-treating compounds with surfactants (e.g., 0.01% Tween-80) to prevent false positives .
  • Validation : Replicate assays in triplicate with orthogonal methods (e.g., apoptosis via flow cytometry and caspase-3/7 luminescence assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

  • Approach : Synthesize derivatives with systematic substitutions (e.g., varying fluorine position or replacing acetamide with sulfonamide). shows that 2-fluorophenyl analogs exhibit stronger binding to kinase targets (Kd_d = 120 nM vs. 450 nM for 4-fluorophenyl) via π-π stacking .
  • Computational Aids : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes. recommends comparing docking scores with experimental IC50_{50} values to validate models .

Q. What mechanistic insights explain its potential anti-inflammatory or anticancer effects?

  • Pathway Analysis : Screen for inhibition of COX-2 (ELISA) or NF-κB (luciferase reporter assays). identifies pyridazinone derivatives as potent COX-2 inhibitors (IC50_{50} = 0.8 µM) via competitive binding to the active site .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .

Methodological Recommendations

  • Synthesis Troubleshooting : If yields drop below 50%, re-examine catalyst purity (e.g., Pd/C vs. Pd(OAc)2_2) and moisture levels .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with 3D cell cultures to improve translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.